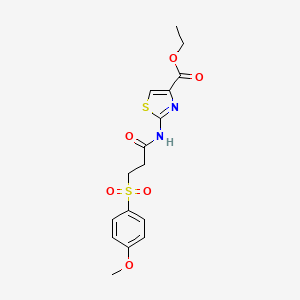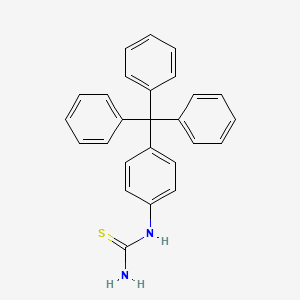
1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C18H27N3O4S and its molecular weight is 381.49. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Selectivity
One notable application involves the design of enzyme inhibitors that exhibit high selectivity and potency. For example, certain tetrahydroisoquinoline derivatives have been synthesized and evaluated for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) while displaying minimal affinity towards the alpha 2-adrenoceptor, indicating their potential use in precisely targeting specific enzymes without affecting others significantly (Grunewald et al., 1997), (Grunewald, Romero, & Criscione, 2005).
Antimicrobial Properties
Isoquinoline derivatives have also been explored for their antimicrobial properties. Synthesis of novel piperidinyl tetrahydroisoquinolines and their investigation against various pathogenic strains demonstrated promising antibacterial and antifungal activities, suggesting these compounds could contribute to the development of new antimicrobial agents (Zaki et al., 2021).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of isoquinoline derivatives highlight their potential in creating complex molecular architectures. For instance, novel synthetic routes have been developed to generate compounds with distinct structural features, offering valuable insights into the manipulation of chemical structures for desired properties and applications (Jeon et al., 2015), (Li & Wu, 2011).
Anion Complexation
Moreover, macrocyclic bis(ureas) based on similar structural motifs have been synthesized and studied for their anion complexation capabilities. These studies reveal the potential of such compounds in forming complexes with various anions, which could have implications in environmental science and analytical chemistry (Kretschmer, Dittmann, & Beck, 2014).
Eigenschaften
IUPAC Name |
1-(oxan-4-yl)-3-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-2-11-26(23,24)21-8-5-14-3-4-17(12-15(14)13-21)20-18(22)19-16-6-9-25-10-7-16/h3-4,12,16H,2,5-11,13H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXISMEGBVWYGGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

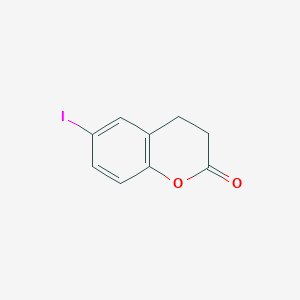
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2430930.png)
![(3Z)-3-methoxyimino-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-one](/img/structure/B2430931.png)
![4-[(4-Benzylpiperazin-1-yl)sulfonyl]benzohydrazide](/img/structure/B2430933.png)
![Methyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2430935.png)
![8-(4-fluorophenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2430937.png)
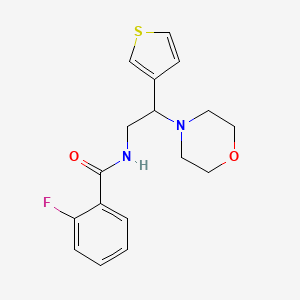
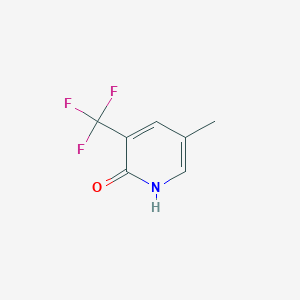
![7-(2-chlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2430941.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2430943.png)
![N-(5-chloro-2-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2430944.png)
![8-ethoxy-5-(3-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2430946.png)
